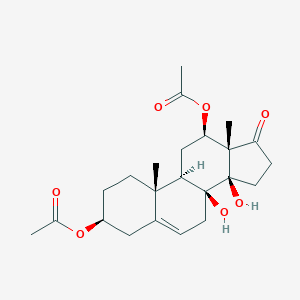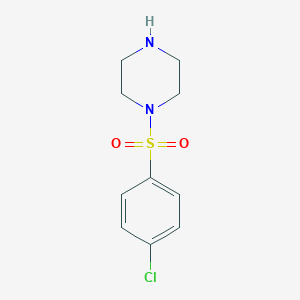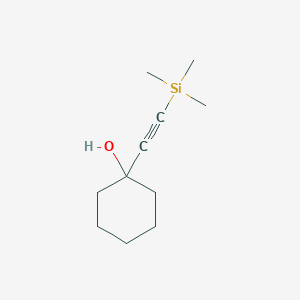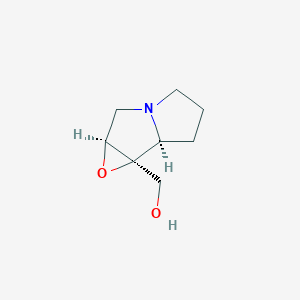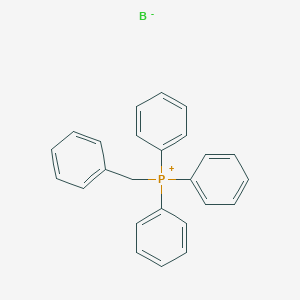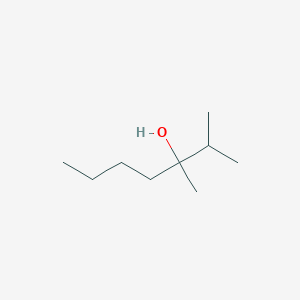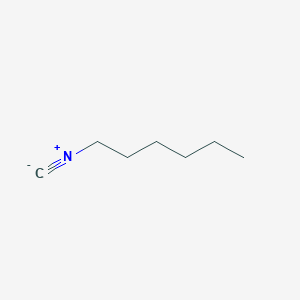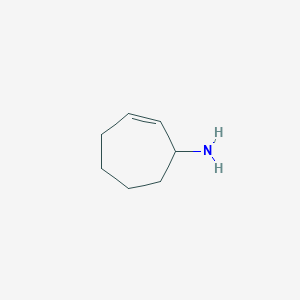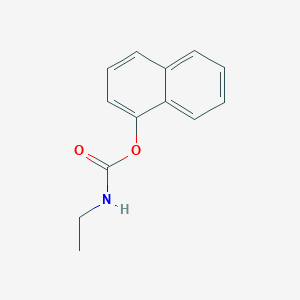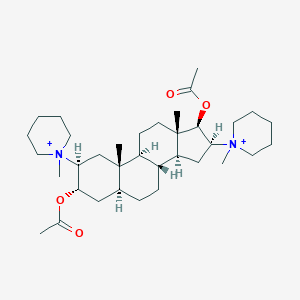
Trichloronitrosylbis(triphenylphosphine)ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloronitrosylbis(triphenylphosphine)ruthenium was first synthesized in the 1960s by J. Chatt and R. D. Pepinsky. It is a red-orange crystalline solid that is soluble in common organic solvents. This compound has a square planar geometry and contains a nitrosyl ligand, which is responsible for its unique properties.
Wirkmechanismus
The mechanism of action of trichloronitrosylbis(triphenylphosphine)ruthenium is complex and varies depending on the specific application. In catalysis, this compound acts as a Lewis acid, coordinating with the substrate to facilitate the reaction. In electrochemistry, trichloronitrosylbis(triphenylphosphine)ruthenium undergoes reversible oxidation and reduction reactions, allowing it to act as an electron transfer mediator. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells by inhibiting DNA synthesis and inducing oxidative stress.
Biochemical and physiological effects:
Trichloronitrosylbis(triphenylphosphine)ruthenium has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. In addition, trichloronitrosylbis(triphenylphosphine)ruthenium has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Trichloronitrosylbis(triphenylphosphine)ruthenium has several advantages for use in lab experiments. It is relatively stable and can be easily synthesized from commercially available reagents. In addition, its unique properties make it a versatile compound for use in a variety of applications. However, trichloronitrosylbis(triphenylphosphine)ruthenium is also toxic and must be handled with care. Its potential medicinal properties have not been extensively studied in vivo, and further research is needed to fully understand its potential as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for the study of trichloronitrosylbis(triphenylphosphine)ruthenium. One area of interest is the development of new catalytic applications for this compound. In addition, further research is needed to fully understand its potential medicinal properties, including its ability to inhibit cancer cell growth and its antioxidant properties. Finally, the development of new synthetic methods for trichloronitrosylbis(triphenylphosphine)ruthenium could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
Trichloronitrosylbis(triphenylphosphine)ruthenium can be synthesized by reacting ruthenium trichloride with sodium nitrite and triphenylphosphine in the presence of a reducing agent such as zinc dust. The reaction proceeds via the formation of an intermediate ruthenium nitrosyl complex, which is then converted to the final product by the addition of triphenylphosphine.
Wissenschaftliche Forschungsanwendungen
Trichloronitrosylbis(triphenylphosphine)ruthenium has been extensively studied in scientific research applications. It has been used as a catalyst in various organic transformations, including hydrogenation, dehydrogenation, and isomerization reactions. This compound has also been used in electrochemical studies, where it has been shown to exhibit unique redox properties. In addition, trichloronitrosylbis(triphenylphosphine)ruthenium has been investigated for its potential medicinal properties, including its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
15349-78-7 |
|---|---|
Produktname |
Trichloronitrosylbis(triphenylphosphine)ruthenium |
Molekularformel |
C36H30Cl3NOP2Ru- |
Molekulargewicht |
762 g/mol |
IUPAC-Name |
azanylidyneoxidanium;ruthenium(2+);triphenylphosphane;trichloride |
InChI |
InChI=1S/2C18H15P.3ClH.NO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;1-2;/h2*1-15H;3*1H;;/q;;;;;+1;+2/p-3 |
InChI-Schlüssel |
KMULZBPDTDZSLV-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.N#[O+].[Cl-].[Cl-].[Cl-].[Ru+2] |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.N#[O+].[Cl-].[Cl-].[Cl-].[Ru+2] |
Andere CAS-Nummern |
15349-78-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



